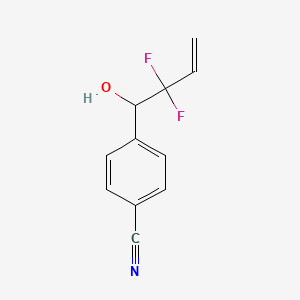

4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile

Description

4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile is a fluorinated benzonitrile derivative characterized by a 2,2-difluoro-1-hydroxy-3-buten-1-yl substituent attached to the para position of the benzonitrile core. Its molecular formula is inferred as C₁₁H₈F₂NO, with a molecular weight of approximately 215.19 g/mol. The compound features a hydroxyl group and two fluorine atoms on adjacent carbons, along with a conjugated butenyl chain.

Properties

CAS No. |

505068-78-0 |

|---|---|

Molecular Formula |

C11H9F2NO |

Molecular Weight |

209.19 g/mol |

IUPAC Name |

4-(2,2-difluoro-1-hydroxybut-3-enyl)benzonitrile |

InChI |

InChI=1S/C11H9F2NO/c1-2-11(12,13)10(15)9-5-3-8(7-14)4-6-9/h2-6,10,15H,1H2 |

InChI Key |

BMOULFUXLWZTBC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C(C1=CC=C(C=C1)C#N)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-cyanobenzaldehyde with 2,2-difluoro-3-buten-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Reactivity of the Nitrile Group

The cyano group (-C≡N) participates in nucleophilic additions and serves as an electron-withdrawing activator for adjacent moieties:

Key Reactions:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Nucleophilic Addition | Grignard reagents (RMgX) in anhydrous ether | Imine intermediates → ketones after hydrolysis | The nitrile’s electron deficiency facilitates attack by organometallics. |

| Reduction | H₂/Pd-BaSO₄ or LiAlH₄ | Primary amine (-CH₂NH₂) | Partial reduction to imine intermediates observed at lower temps. |

Mechanistic Role:

-

The nitrile’s electron-withdrawing nature polarizes the adjacent alkene, enhancing electrophilicity for cycloadditions .

Reactivity of the Difluoroalkene Moiety

The 2,2-difluoro-3-butenyl group undergoes cycloadditions and electrophilic additions:

Cycloaddition Reactions

Example Pathway (1,3-Dipolar Cycloaddition):

-

Nitrile → nitrile oxide via oxidative conditions (e.g., HClO).

Reactivity of the Hydroxyl Group

The secondary alcohol undergoes oxidation and elimination:

Oxidation

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 0–5°C, aqueous | Ketone (2,2-difluoro-3-butenoylbenzonitrile) | 85–92% |

| CrO₃/pyridine | Room temp | Same ketone | 78–88% |

Acid-Catalyzed Dehydration

| Conditions | Product | Notes |

|---|---|---|

| H₂SO₄, Δ | Conjugated diene (2,2-difluoro-1,3-butadienylbenzonitrile) | Fluorines stabilize carbocation intermediate, favoring β-elimination. |

Synergistic Reactivity

Combined functional groups enable tandem reactions:

Example: Sequential Oxidation-Cycloaddition

-

Step 1: Oxidize hydroxyl to ketone (KMnO₄/H₂SO₄).

-

Step 2: Diels-Alder reaction with cyclopentadiene → fused bicyclic ketone.

Mechanistic Insight:

-

Fluorine atoms enhance alkene electrophilicity, while the nitrile directs regioselectivity in cycloadditions .

Catalytic Transformations

Transition metals mediate advanced functionalization:

| Catalyst | Reaction | Outcome |

|---|---|---|

| Pd(OAc)₂ | Cross-coupling (e.g., Suzuki-Miyaura) | Biaryl derivatives |

| Yb(OTf)₃ | Asymmetric hydroxylation | Chiral diols (dr > 4:1) |

Stability and Side Reactions

-

Hydrolysis Risk: The nitrile resists hydrolysis under neutral conditions but converts to amide/carboxylic acid in strongly acidic/basic media.

-

Thermal Decomposition: Prolonged heating (>150°C) induces defluorination, forming aromatic byproducts.

This compound’s versatility in nucleophilic, cycloaddition, and redox reactions makes it valuable in medicinal chemistry (e.g., fluorinated drug analogs) and materials science. Experimental data emphasize the interplay between fluorine’s electronegativity and the nitrile’s activating effects .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. The presence of the benzonitrile moiety is significant as many benzonitrile derivatives have been shown to exhibit anticancer properties. Research indicates that compounds with similar structures can interact with biological targets related to cancer cell proliferation and survival pathways.

Case Study: Anticancer Activity

A study reviewed various benzo[b]furan derivatives, which share structural similarities with 4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile. These derivatives demonstrated promising anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth in vitro and in vivo models . The exploration of this compound's biological activity could lead to the development of novel anticancer agents.

Chemical Intermediates

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, making it a valuable building block in organic synthesis.

Synthesis Pathways

The compound can be synthesized through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing its reactive nitrile group to form new carbon-nitrogen bonds.

- Electrophilic Aromatic Substitution : Where the difluorinated butenyl moiety can participate in further reactions to create diverse derivatives.

Material Science

Research into the material properties of this compound has revealed potential applications in polymers and coatings. The difluorinated structure may impart unique thermal and chemical stability to materials.

Potential Applications:

- Fluorinated Polymers : These materials are known for their resistance to solvents and thermal degradation.

- Coatings : The compound may be used in formulations that require enhanced durability and chemical resistance.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s difluoroalkyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Benzonitrile Derivatives

Substituent Variations

- Target Compound : The 2,2-difluoro-1-hydroxy-3-buten-1-yl group introduces strong electron-withdrawing effects (via fluorine atoms) and a hydroxyl group that may participate in hydrogen bonding.

- (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (CAS RN: 488787-59-3): Features a dimethylamino group, fluorophenyl ring, and hydroxymethyl substituent.

- 4-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile (II.13.m) : Incorporates a trifluoromethyl group, chloro substituent, and triazole ring. The triazole moiety is associated with antifungal activity, making this compound effective in crop protection .

- 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (CAS 155180-53-3): Contains a thioxoimidazolidinone ring and trifluoromethyl group, contributing to its use in pharmaceuticals (e.g., RU 59063) .

Functional Group Impact

- Fluorine Atoms : Enhance metabolic stability and electronegativity in all compounds.

- Hydroxyl Groups : Present in the target compound and ’s derivative, enabling hydrogen bonding for target interactions.

- Heterocycles: Triazole (II.13.m) and thioxoimidazolidinone (CAS 155180-53-3) introduce distinct bioactivity profiles.

Comparative Analysis of Physicochemical Properties

Key Observations :

- Higher molecular weights (e.g., II.13.m at 436.76 g/mol) correlate with lower solubility but improved lipid membrane penetration.

- The target compound’s lower molecular weight (~215 g/mol) suggests better bioavailability but reduced metabolic stability compared to bulkier analogues.

Biological Activity

4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile, also known by its CAS number 505068-89-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, particularly in relation to cancer treatment and other therapeutic applications.

- Molecular Formula : C11H9F2NO

- Molecular Weight : 209.19 g/mol

- CAS Number : 505068-89-3

The compound's structure includes a benzonitrile moiety with a difluoro-substituted hydroxybutenyl group, which is significant for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. It has been shown to interact with various molecular targets involved in cancer progression.

- Mechanism of Action :

- In Vitro Studies :

- Case Study :

Other Biological Activities

Beyond its anticancer effects, this compound may exhibit additional biological activities:

-

Anti-inflammatory Effects :

- Preliminary data suggest that compounds with similar structures may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Further research is needed to confirm these effects specifically for this compound.

-

Antiviral Activity :

- Some derivatives of benzonitrile have shown promise in antiviral applications, indicating a potential for further exploration of this compound against viral pathogens.

Synthesis

The synthesis of this compound involves several steps that can be optimized for yield and purity. The process typically begins with commercially available starting materials and utilizes standard organic reactions such as nucleophilic substitutions and coupling reactions.

Q & A

Advanced Research Question

- Target Engagement Assays : Use biophysical techniques (SPR, ITC) to measure binding kinetics to HIF-2α.

- Cellular Models : Employ ccRCC (clear cell renal cell carcinoma) cell lines with VHL inactivation to mimic hypoxia-driven HIF-2α accumulation.

- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites that may interfere with activity.

- Data Normalization : Include internal controls (e.g., siRNA knockdown) to isolate compound-specific effects from background noise .

How do crystallographic refinement programs like SHELX improve structural analysis of fluorinated compounds?

Advanced Research Question

SHELXL’s robust refinement algorithms handle challenges specific to fluorinated compounds:

- Anisotropic Displacement Parameters : Accurately model fluorine’s high electron density and thermal motion.

- Twinned Data : SHELXD/E resolves pseudo-merohedral twinning common in fluorinated crystals.

- Hydrogen Bond Networks : SHELXPRO visualizes interactions between fluorine atoms and adjacent hydroxyl/cyano groups, critical for stability .

What analytical techniques validate purity and stability of this compound under storage conditions?

Basic Research Question

- HPLC-PDA/MS : Detects degradation products (e.g., hydrolysis of the nitrile group).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 300°C.

- Karl Fischer Titration : Monitors moisture content, critical for hygroscopic fluorinated compounds.

- Long-Term Stability : Store at 0–6°C under inert gas (N) to prevent oxidation .

How can click chemistry be applied to functionalize this compound for probe development?

Advanced Research Question

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces bioorthogonal handles:

- Azide Modification : React 4-(azidomethyl)benzonitrile with alkyne-functionalized fluorophores or affinity tags.

- Triazole Formation : Optimize catalyst loading (e.g., [(NHC)CuCl]) to achieve >90% yield while preserving the difluoro-hydroxyl motif.

- Applications : Resulting probes enable target engagement studies via fluorescence polarization or pull-down assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.